Methyl 3-methoxy-2-methylquinoline-4-carboxylate
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Overview
Description
Methyl 3-methoxy-2-methylquinoline-4-carboxylate: is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core substituted with a methoxy group at the 3-position, a methyl group at the 2-position, and a carboxylate ester at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. For Methyl 3-methoxy-2-methylquinoline-4-carboxylate, 2-amino-3-methoxybenzaldehyde can be reacted with methyl acetoacetate under acidic conditions to yield the desired quinoline derivative.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. The starting materials can be modified to include the necessary substituents for the target compound.
Industrial Production Methods: Industrial production often employs the Friedländer synthesis due to its simplicity and high yield. The reaction is typically carried out in a solvent like ethanol or acetic acid, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 3-hydroxy-2-methylquinoline-4-carboxylate.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex quinoline derivatives.
- Employed in the development of new synthetic methodologies for heterocyclic compounds.
Biology:
- Investigated for its potential as an antimicrobial and antiviral agent.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored as a lead compound in drug discovery for the treatment of diseases like malaria and cancer.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Used in the production of dyes and pigments.
- Employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-2-methylquinoline-4-carboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Intercalating DNA: Inserting between DNA base pairs and disrupting replication and transcription processes.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-Methylquinoline: Lacks the methoxy and carboxylate groups, making it less versatile in chemical reactions.
3-Methoxyquinoline: Lacks the methyl and carboxylate groups, affecting its biological activity.
Uniqueness: Methyl 3-methoxy-2-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, the methyl group influences its steric properties, and the carboxylate ester allows for further functionalization.
Properties
IUPAC Name |
methyl 3-methoxy-2-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-12(16-2)11(13(15)17-3)9-6-4-5-7-10(9)14-8/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHMKLNHPTZUGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856354 |
Source
|
Record name | Methyl 3-methoxy-2-methylquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854860-19-8 |
Source
|
Record name | Cinchoninic acid, 3-methoxy-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854860-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methoxy-2-methylquinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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